Cas no 497959-44-1 (2-Cyclohexen-1-one,2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
497959-44-1 structure
Product Name:2-Cyclohexen-1-one,2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Numéro CAS:497959-44-1
Le MF:C13H21BO3
Mégawatts:236.115044355392
CID:1536604
PubChem ID:102270212
Update Time:2025-04-21
2-Cyclohexen-1-one,2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Cyclohexen-1-one,2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- Z3300758987
- 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
- EN300-7354288
- 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one
- 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
- 497959-44-1
-
- Piscine à noyau: 1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3
- La clé Inchi: ZQERQNZHHRBQQU-UHFFFAOYSA-N
- Sourire: O1B(C2=C(C)C(CCC2)=O)OC(C)(C)C1(C)C
Propriétés calculées
- Qualité précise: 235.16203
- Masse isotopique unique: 236.1583747g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 366
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 35.5Ų
Propriétés expérimentales
- Le PSA: 35.53
2-Cyclohexen-1-one,2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7354288-0.05g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 0.05g |
$256.0 | 2023-07-08 | |
| Enamine | EN300-7354288-0.1g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 0.1g |
$383.0 | 2023-07-08 | |
| Enamine | EN300-7354288-0.25g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 0.25g |
$546.0 | 2023-07-08 | |
| Enamine | EN300-7354288-0.5g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 0.5g |
$858.0 | 2023-07-08 | |
| Enamine | EN300-7354288-1.0g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 1.0g |
$1100.0 | 2023-07-08 | |
| Enamine | EN300-7354288-2.5g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 2.5g |
$2155.0 | 2023-07-08 | |
| Enamine | EN300-7354288-5.0g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 5.0g |
$3189.0 | 2023-07-08 | |
| Enamine | EN300-7354288-10.0g |
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 10.0g |
$4729.0 | 2023-07-08 | |
| Aaron | AR028Q30-50mg |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 50mg |
$377.00 | 2025-02-16 | |
| Aaron | AR028Q30-100mg |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
497959-44-1 | 95% | 100mg |
$552.00 | 2025-02-16 |
2-Cyclohexen-1-one,2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Littérature connexe
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
497959-44-1 (2-Cyclohexen-1-one,2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot